2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid
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Overview
Description
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is an organic compound that features a unique structure combining a thiopyran ring with an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid typically involves the following steps:
Formation of Tetrahydro-2H-thiopyran: This can be achieved through the hydrogenation of 2H-thiopyran using a catalyst such as Raney nickel.
Amination Reaction: The tetrahydro-2H-thiopyran is then reacted with an appropriate amine under controlled conditions to introduce the amino group.
Alkylation: The resulting compound is further alkylated to introduce the methyl group at the 2-position.
Carboxylation: Finally, the compound undergoes carboxylation to form the pentanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Deoxygenated derivatives.
Substitution: Various substituted amino acid derivatives.
Scientific Research Applications
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyran ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in the ring instead of sulfur.
2-Methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pentanoic acid: A close analog with a pyran ring.
Uniqueness
2-Methyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)pentanoic acid is unique due to the presence of the sulfur-containing thiopyran ring, which imparts distinct chemical properties and reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where sulfur chemistry is advantageous.
Properties
Molecular Formula |
C11H21NO2S |
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Molecular Weight |
231.36 g/mol |
IUPAC Name |
2-methyl-2-(thian-4-ylamino)pentanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-6-11(2,10(13)14)12-9-4-7-15-8-5-9/h9,12H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
NBKIQEFANCSMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C(=O)O)NC1CCSCC1 |
Origin of Product |
United States |
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